3-amino-1-(4-chlorophenyl)-1H-[1,3,5]triazino[1,2-a]quinazolin-6-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-amino-1-(4-chlorophenyl)-1H-[1,3,5]triazino[1,2-a]quinazolin-6-ol is a heterocyclic compound that belongs to the class of triazinoquinazolines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-1-(4-chlorophenyl)-1H-[1,3,5]triazino[1,2-a]quinazolin-6-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-chloroaniline with cyanuric chloride to form an intermediate, which is then cyclized with anthranilic acid under basic conditions to yield the desired compound . The reaction conditions often include the use of solvents such as ethanol or dimethylformamide (DMF) and catalysts like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction parameters such as temperature, pressure, and reaction time can enhance the efficiency and yield of the process .
Chemical Reactions Analysis
Types of Reactions
3-amino-1-(4-chlorophenyl)-1H-[1,3,5]triazino[1,2-a]quinazolin-6-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group, with nucleophiles like amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions may vary depending on the desired transformation but often involve controlled temperatures and the use of solvents like ethanol or DMF .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield quinazolinone derivatives, while substitution reactions can produce various substituted triazinoquinazolines .
Scientific Research Applications
3-amino-1-(4-chlorophenyl)-1H-[1,3,5]triazino[1,2-a]quinazolin-6-ol has several scientific research applications, including:
Medicinal Chemistry: The compound exhibits potential as an anticancer, antiviral, and antifungal agent.
Pharmacology: Research has shown that the compound can interact with various biological targets, making it a candidate for drug development.
Materials Science: The compound’s unique structural properties make it useful in the design of novel materials with specific electronic and optical characteristics.
Mechanism of Action
The mechanism of action of 3-amino-1-(4-chlorophenyl)-1H-[1,3,5]triazino[1,2-a]quinazolin-6-ol involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation . Additionally, it can interact with cellular receptors to modulate signaling pathways involved in cell growth, apoptosis, and immune responses .
Comparison with Similar Compounds
Similar Compounds
3-amino-1-(4-chlorophenyl)-1,4-dihydro-[1,3,5]triazino[1,2-a]quinazolin-6-one: This compound is structurally similar but differs in the oxidation state of the triazinoquinazoline ring.
2-thio-containing pyrimidines: These compounds share similar heterocyclic structures and exhibit diverse biological activities.
Uniqueness
3-amino-1-(4-chlorophenyl)-1H-[1,3,5]triazino[1,2-a]quinazolin-6-ol is unique due to its specific substitution pattern and the presence of both amino and chloro groups, which contribute to its distinct chemical reactivity and biological activity .
Properties
Molecular Formula |
C16H12ClN5O |
---|---|
Molecular Weight |
325.75 g/mol |
IUPAC Name |
3-amino-1-(4-chlorophenyl)-1,4-dihydro-[1,3,5]triazino[1,2-a]quinazolin-6-one |
InChI |
InChI=1S/C16H12ClN5O/c17-10-7-5-9(6-8-10)13-19-15(18)21-16-20-14(23)11-3-1-2-4-12(11)22(13)16/h1-8,13H,(H3,18,19,20,21,23) |
InChI Key |
WSTWAGSUXASOTD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N=C3N2C(N=C(N3)N)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.